Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Description
Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Drug Discovery Research
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its versatile and advantageous properties. frontiersin.orgnbinno.com Its non-planar, puckered nature provides a three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets. nih.govresearchgate.netnih.gov This structural characteristic enables the exploration of a wider range of chemical space compared to flat, aromatic rings, often leading to enhanced binding affinity and selectivity for proteins, enzymes, and receptors. researchgate.netnih.gov
The pyrrolidine ring is a common motif in a vast number of biologically active natural products, including many alkaloids, which has inspired its widespread use in the synthesis of new drug candidates. frontiersin.orgnih.gov The incorporation of this scaffold can significantly improve a molecule's pharmacokinetic profile, influencing properties such as metabolic stability and bioavailability. nbinno.com As a result, pyrrolidine derivatives have been successfully developed into drugs for a broad spectrum of diseases, including cancer, infectious diseases, and disorders of the central nervous system. frontiersin.orgnbinno.comnih.gov The stereochemistry of the pyrrolidine ring is also a key feature, as different stereoisomers can exhibit distinct biological activities due to their differential binding to enantioselective proteins. nih.govresearchgate.netnih.gov
The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a wide array of approved drugs and its continuous investigation for new therapeutic applications. Researchers have successfully synthesized pyrrolidine derivatives with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org
Overview of the Chemical Compound: Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine within Drug Development Contexts
This compound is a chiral organic compound featuring a pyrrolidine ring with a methyl group on the nitrogen atom. biosynce.com At the 2-position of the pyrrolidine ring, a methylamine (B109427) group is attached, which is further substituted with an isopropyl group. The "(S)" designation indicates a specific stereochemical configuration at the chiral center of the pyrrolidine ring.
While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate or a building block in the synthesis of more complex molecules. The pyrrolidine core is a well-established pharmacophore, and the amine side chain offers a site for further chemical modification. frontiersin.orgbiosynce.com The presence of isopropyl and methyl groups can influence the compound's lipophilicity and steric interactions, which are important factors in its potential biological activity.
The synthesis of similar pyrrolidine derivatives often starts from precursors like proline or its derivatives. mdpi.com For instance, (S)-(1-Methylpyrrolidin-2-yl)methanamine, a closely related compound, is used as a raw material in pharmaceutical and organic synthesis. biosynce.com The synthesis of such compounds can be achieved through various methods, including the reaction of pyrrolidine with methylamine. biosynce.com
Below is a table summarizing the available information for this compound and a related, more documented compound.
| Property | This compound | (S)-(1-Methylpyrrolidin-2-yl)methanamine |
| CAS Number | Not explicitly found | 66411-54-9 biosynce.combiosynce.com3wpharm.com |
| Molecular Formula | C10H22N2 | C6H14N2 3wpharm.com |
| Molecular Weight | 170.30 g/mol | 114.19 g/mol 3wpharm.com |
| General Description | A chiral organic compound with a substituted pyrrolidine ring. biosynce.com | A colorless liquid or solid with a weak amine odor, soluble in water and organic solvents. biosynce.com |
| Potential Uses | Intermediate in organic synthesis. | Widely used in pharmaceutical and organic synthesis, also as a raw material for surfactants and catalysts. biosynce.com |
The study of salicylanilide-based peptidomimetics has shown that the presence of a bulky and/or lipophilic chain, such as an isopropyl group, can be crucial for antimicrobial activity. mdpi.com This suggests that the isopropyl group in this compound could potentially contribute to biological activity if incorporated into a larger, pharmacologically active molecule.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJJLWXPQCN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Stereoselective Preparation of Isopropyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine and Structural Analogues
Retrosynthetic Analysis and Identification of Key Synthetic Precursors for Pyrrolidine-2-ylmethyl-amine Scaffolds
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, the primary disconnection points are the C-N bonds of the exocyclic amine.
A logical retrosynthetic strategy for the target molecule (I) involves a disconnection of the isopropyl and methyl groups from the exocyclic nitrogen atom. This leads to the key intermediate, (S)-pyrrolidin-2-ylmethanamine (II). This primary amine is a common building block for more complex pyrrolidine (B122466) derivatives. nih.gov
Further disconnection of (S)-pyrrolidin-2-ylmethanamine (II) can be envisioned through two primary routes. One path involves the reduction of a nitrile or amide group, leading back to (S)-proline methyl ester or (S)-prolinamide, which are derived from the natural amino acid (S)-proline (III). (S)-proline is an ideal starting material as it provides the necessary pyrrolidine core and the desired stereochemistry at the C2 position from the outset. researchgate.net An alternative disconnection of (II) involves retrosynthetic conversion to (S)-prolinal, the corresponding aldehyde, which is also accessible from (S)-proline.
Therefore, the most crucial and readily available synthetic precursor for this scaffold is the enantiomerically pure amino acid (S)-proline. Its natural abundance, low cost, and inherent chirality make it the starting material of choice for many stereoselective syntheses of pyrrolidine-containing compounds. nih.govresearchgate.net
Methodologies for Pyrrolidine Ring Construction and Functionalization in the Context of this compound
The synthesis of the target compound can be achieved either by functionalizing a pre-existing chiral pyrrolidine ring, typically from (S)-proline, or by constructing the ring from an acyclic precursor in a stereocontrolled manner. nih.gov
Nucleophilic Substitution and Halogen Exchange Approaches for Amine Introduction
Nucleophilic substitution reactions provide a classical and effective method for introducing the exocyclic amine functionality or for alkylating a precursor amine. One common strategy begins with the reduction of (S)-proline to (S)-prolinol ((S)-pyrrolidin-2-ylmethanol). nih.govresearchgate.net The hydroxyl group of prolinol is not a good leaving group, so it must first be converted into a more reactive group, such as a tosylate, mesylate, or a halide.
For instance, treatment of (S)-prolinol with p-toluenesulfonyl chloride (TsCl) in the presence of a base converts the alcohol into a tosylate. This tosylate can then undergo an SN2 reaction with a suitable amine, such as isopropylmethylamine, to form the target molecule. Alternatively, the alcohol can be converted to a halide (e.g., a bromide or iodide) using reagents like PBr₃ or the Appel reaction, followed by nucleophilic substitution with the amine.
Another approach involves the direct alkylation of (S)-pyrrolidin-2-ylmethanamine. This primary amine can be sequentially alkylated, first with an isopropyl halide and then with a methyl halide (or vice versa), under basic conditions to yield the final tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to minimize over-alkylation.
Reductive Amination Strategies for Pyrrolidine Derivatives
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov
In the context of synthesizing this compound, several reductive amination strategies are viable:
From (S)-Prolinal: (S)-Proline can be reduced to its corresponding aldehyde, (S)-prolinal. This aldehyde can then be reacted with isopropylmethylamine in the presence of a reducing agent to form the target compound directly.
From (S)-pyrrolidin-2-ylmethanamine: The key precursor (S)-pyrrolidin-2-ylmethanamine can be synthesized and then elaborated. For example, it can undergo reductive amination with acetone (B3395972) to introduce the isopropyl group, followed by a second reductive amination with formaldehyde (B43269) to add the methyl group.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for reducing the protonated imine intermediate over the starting carbonyl compound. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel is also a viable, "greener" alternative. wikipedia.org
| Reducing Agent | Typical Substrate | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Protic solvents (e.g., MeOH, EtOH) | Inexpensive, readily available | Can reduce carbonyls, requires careful pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (for imine reduction) | Weakly acidic (pH 6-7), MeOH | Selective for imines over carbonyls | Highly toxic (HCN release at low pH) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Aprotic solvents (e.g., DCE, THF) | Mild, non-toxic, highly effective | More expensive, moisture sensitive |
| Catalytic Hydrogenation (H₂, Pd/C) | Aldehydes, Ketones, Imines | Various solvents, requires pressure | "Green" chemistry, high yielding | Requires specialized equipment, catalyst can be pyrophoric |
Carbocyclization Reactions for Stereoselective Pyrrolidine Core Formation
While using chiral precursors like proline is the most direct approach, the pyrrolidine ring itself can be constructed from acyclic starting materials via carbocyclization reactions. nih.gov These methods are particularly useful for creating highly substituted or unusual pyrrolidine analogues.
One such method is the titanium-catalyzed carbocyclization of allylpropargyl amines. nih.gov In this reaction, an enyne substrate is treated with a low-valent titanium catalyst, which promotes an intramolecular cyclization to form a five-membered ring. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, the reaction of an N-allyl-N-propargylamine with a titanium(IV) isopropoxide/ethylmagnesium bromide system can generate a pyrrolidine derivative with an exocyclic double bond, which can be subsequently reduced. nih.gov While powerful, these methods are generally more complex and less atom-economical for the synthesis of the specific target molecule compared to starting from (S)-proline.
Optimization of Synthetic Pathways for Research Scale Production
The optimal pathway for this compound would likely involve:
Starting Material: Using commercially available and inexpensive (S)-proline as the chiral precursor.
Key Intermediate: Conversion of (S)-proline to a stable, easily purified intermediate like (S)-prolinol or N-Boc-(S)-proline.
Core Reaction: Employing a high-yielding and robust reaction like reductive amination to form the final C-N bonds. Reductive amination using sodium triacetoxyborohydride is often preferred due to its operational simplicity and mild conditions.
Step Economy: Minimizing the number of steps is crucial. A route that converts (S)-proline to (S)-prolinal, followed by a one-pot reductive amination with isopropylmethylamine, would be highly efficient.
Purification: Choosing reactions that lead to clean product formation simplifies purification. Chromatographic purification is common at the research scale, but designing syntheses that yield crystalline products or allow for distillation can significantly improve efficiency.
An optimized research-scale synthesis might start with the reduction of N-protected (S)-proline methyl ester with a mild reducing agent to obtain the aldehyde. Without isolation, the crude aldehyde would be subjected to reductive amination with isopropylmethylamine and sodium triacetoxyborohydride. A final deprotection step, if necessary, would yield the target compound. This streamlined approach maximizes yield while minimizing handling and purification steps.
Structure Activity Relationships Sar and Rational Design Principles for Isopropyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine Derivatives
Impact of Structural Substituents on Biological Activity and Receptor Selectivity
The biological activity of pyrrolidine (B122466) derivatives is highly sensitive to the nature and placement of substituents on the pyrrolidine ring and its appended moieties. nih.govfrontiersin.org These modifications can profoundly affect binding affinity, receptor selectivity, and functional activity.
Substituents on the exocyclic aminomethyl group at the 2-position of the pyrrolidine ring play a critical role in modulating receptor affinity. Studies on analogous systems, such as 1H-pyrrolo[3,2-c]quinoline derivatives with a 2-(aminomethyl)pyrrolidine moiety, have demonstrated that N-alkylation can be either beneficial or detrimental to activity, depending on the specific receptor target and the nature of the alkyl group. nih.gov
For instance, in a series of compounds targeting the 5-HT₆ and D₃ receptors, the introduction of alkyl substituents on the nitrogen atom of the 2-(aminomethyl)pyrrolidine fragment was explored. It was found that an ethyl or a more bulky isobutyl substituent on the basic nitrogen was well-tolerated and in some cases maintained or improved affinity for the 5-HT₆ receptor. nih.gov This suggests that the space around the exocyclic nitrogen can accommodate sterically demanding groups like the isopropyl group present in Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine.
The stereochemistry of the pyrrolidine ring is a paramount factor in determining the biological profile of its derivatives. nih.gov The spatial orientation of substituents dictates how a molecule fits into a chiral protein binding pocket, and even subtle changes can lead to dramatic differences in affinity and efficacy. nih.gov
In the context of 2-(aminomethyl)pyrrolidine derivatives, the stereocenter at the C2 position is particularly influential. A comparative study of (S)- and (R)-isomers of 1H-pyrrolo[3,2-c]quinoline derivatives revealed a clear preference for one enantiomer over the other at the 5-HT₆ receptor. Specifically, derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine generally displayed higher affinity than their (S)-counterparts. nih.gov This highlights the stereospecificity of the receptor binding pocket and the importance of the (S)-configuration in this compound for its intended biological target.
The following table illustrates the impact of stereochemistry and N-alkylation on the binding affinity (Ki) at the human 5-HT₆ receptor for a series of analogous compounds.
| Compound | Amine Fragment | R (N-substituent) | 5-HT₆R Kᵢ (nM) |
|---|---|---|---|
| PZ-1643 (Reference) | (S)-3-aminopyrrolidine | isobutyl | 24.3 |
| 13 | (R)-2-(aminomethyl)pyrrolidine | ethyl | 24.7 |
| 14 | (S)-2-(aminomethyl)pyrrolidine | ethyl | 70.3 |
| 17 | (R)-2-(aminomethyl)pyrrolidine | isobutyl | 22.5 |
| 18 | (S)-2-(aminomethyl)pyrrolidine | isobutyl | 105.0 |
Data sourced from a study on 1H-pyrrolo[3,2-c]quinoline derivatives. nih.gov
For derivatives of this compound, this principle suggests that if this core is part of a larger molecule, substituents on other parts of the scaffold could allosterically modulate the binding at the primary target or introduce interactions with secondary binding pockets, potentially enhancing affinity or selectivity.
Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, a process known as pseudorotation. nih.govnih.gov The two most common conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. The specific puckering of the ring is influenced by the nature and stereochemistry of its substituents.
Substituents can introduce steric and electronic effects that favor certain conformations over others, effectively "locking" the ring into a preferred pucker. For example, bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain. This conformational restriction can be a key element in rational drug design, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.
In the case of this compound, the (S)-configured aminomethyl group at the C2 position will influence the puckering of the pyrrolidine ring. The interplay between this group and any other substituents would determine the preferred conformational state and, consequently, the orientation of the key interacting moieties for receptor binding.
Strategies for Modulating Binding Affinity, Intrinsic Efficacy, and Functional Selectivity
The rational design of ligands with desired pharmacological profiles involves a multi-pronged approach to modulate binding affinity, intrinsic efficacy (the ability to activate a receptor), and functional selectivity (the ability to activate one signaling pathway over another).
Modulating Binding Affinity: Binding affinity can be enhanced by optimizing key interactions with the receptor. For pyrrolidine-based ligands, this often involves:
Fine-tuning lipophilicity and steric bulk: As seen in related compounds, adjusting the size and lipophilicity of substituents can lead to improved potency. nih.gov The isopropyl group in the target compound is a lipophilic, sterically demanding group that likely occupies a specific hydrophobic pocket in its receptor.
Optimizing hydrogen bonding and ionic interactions: The secondary amine of the methylamino group is a key hydrogen bond donor/acceptor and can be protonated to form a crucial salt bridge with an acidic residue in the receptor. nih.gov
Modulating Intrinsic Efficacy: The transition of a ligand from a neutral antagonist to an agonist or inverse agonist is often associated with subtle conformational changes in the ligand-receptor complex. For pyrrolidine derivatives, altering the conformational equilibrium of the ring through substitution can influence the receptor's conformational state upon binding, thereby modulating intrinsic efficacy.
Achieving Functional Selectivity: A growing area of drug design is the development of biased agonists that selectively activate specific downstream signaling pathways. This can be achieved by designing ligands that stabilize a receptor conformation that preferentially couples to one signaling partner over another. For this compound derivatives, this could be explored by systematically modifying the substituents to probe for differential effects on various functional readouts.
Preclinical Pharmacological Evaluation and Biological Effects of Isopropyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine and Analogues in Research Models
In Vitro Receptor Binding and Functional Assays for Potency and Selectivity
There is no available information from in vitro studies, such as receptor binding assays or functional assays, to characterize the potency and selectivity of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine. Therefore, its affinity for specific biological targets and its functional activity as an agonist, antagonist, or modulator remain undetermined.
In Vivo Efficacy Studies in Mechanistic Animal Models
Information regarding the in vivo efficacy of this compound in animal models is not present in the reviewed literature.
Evaluation in Models Relevant to Neurological Disorders
No studies have been identified that assess the therapeutic potential of this compound in animal models of neurological disorders.
Assessment in Models for Other Research Indications (e.g., Angiogenesis, Antimicrobial Activity)
There is no documented research on the effects of this compound in preclinical models for other indications such as angiogenesis or its potential antimicrobial activity.
Quantitative Assessment of Biological Potency and Selectivity (e.g., IC50, Ki, ED50 values in preclinical settings)
Due to the lack of preclinical studies, no quantitative data on the biological potency and selectivity of this compound, such as IC50, Ki, or ED50 values, are available.
Computational Chemistry and Advanced Molecular Modeling Studies of Isopropyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Structural Analysis
QM and MD simulations are powerful tools for investigating the behavior of molecules at an atomic level. preprints.org MD simulations, in particular, capture the constant motion of atoms within a biomolecule, providing insights into function and intermolecular interactions that a static 3D structure cannot. nih.gov QM methods offer high accuracy for energy calculations but are computationally expensive, while MD simulations can model larger systems over longer timescales. nih.gov The combination, known as QM/MM simulations, allows for the study of chemical reactions in complex environments.
Conformational Energy Landscapes and Stereoisomer Stability
The conformation of a molecule, or its three-dimensional shape, is critical to its biological activity. The pyrrolidine (B122466) scaffold is known for its non-planarity and conformational flexibility, which allows it to explore a wide pharmacophore space. nih.gov Computational studies can map the conformational energy landscape, identifying the most stable, low-energy shapes (conformers) a molecule is likely to adopt. nih.gov This analysis involves calculating the energy associated with different arrangements of the molecule's atoms, particularly the rotation around single bonds. For a molecule like Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, this would involve analyzing the puckering of the pyrrolidine ring and the orientation of its substituents to determine the most energetically favorable stereoisomers.
Prediction of Electronic Properties: HOMO-LUMO, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Nonlinear Optical (NLO) Properties
The electronic properties of a molecule govern its reactivity and how it interacts with other molecules.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy gap between them is a key indicator of a molecule's chemical reactivity, stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can readily participate in charge transfer interactions. nih.gov
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. nih.gov It uses a color code to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. nih.govnih.gov This map is invaluable for predicting how a molecule will recognize and interact with a biological target. nih.gov
Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. wisc.eduwisc.edu For instance, an NBO analysis of methylamine (B109427) shows stabilization from the interaction between the nitrogen lone pair and an anti-bonding orbital. wisc.edu
Nonlinear Optical (NLO) Properties : NLO properties describe how a material's optical properties change under strong electromagnetic fields. Calculations of polarizability and hyperpolarizability can identify molecules with potential applications in optical technologies.
Molecular Docking and Prediction of Ligand-Receptor Binding Poses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.govscispace.com The process involves placing the ligand into the receptor's binding site in various conformations and scoring the resulting poses based on their binding energy. mdpi.com This method is fundamental in structure-based drug design for identifying how a potential drug might interact with its target on a molecular level, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com Successful docking can guide the design of more potent and selective inhibitors. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
A molecule's therapeutic success depends not only on its interaction with a target but also on its pharmacokinetic properties. In silico ADME prediction models are used early in the drug discovery process to evaluate a compound's likely behavior in the body. preprints.orgnih.gov These models use a molecule's physicochemical properties (such as lipophilicity, solubility, and molecular weight) to predict its absorption, distribution, metabolism, and excretion profile. researchgate.netmdpi.com Properties like human intestinal absorption, permeability through cell membranes (e.g., Caco-2 permeability), and potential to cross the blood-brain barrier are commonly assessed. mdpi.comnih.gov Compounds that satisfy criteria like Lipinski's Rule of Five are generally considered to have better drug-like properties. nih.gov
Application of Ligand-Based and Structure-Based Drug Design Methodologies
Drug design strategies can be broadly categorized into two types: ligand-based and structure-based. nih.gov
Ligand-Based Drug Design (LBDD) : This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active against the target. nih.govmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a model that defines the key structural features required for activity. mdpi.com This model can then be used to screen virtual libraries for new potential drug candidates.
Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is available (from methods like X-ray crystallography), SBDD can be employed. nih.gov This approach involves designing molecules that fit into and complement the target's binding site, often using molecular docking to guide the process. nih.gov SBDD is an iterative process that allows for the rational optimization of a ligand's affinity and selectivity for its target. ebi.ac.uk
Advanced Analytical Methodologies for Research and Characterization of Isopropyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS))
Spectroscopic methods provide fundamental insights into the molecular structure of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group would exhibit a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The N-methyl group would appear as a singlet. The protons of the pyrrolidine (B122466) ring and the adjacent methylene (B1212753) bridge (CH₂) would present more complex multiplets due to their diastereotopic nature and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The signals are typically sharp and well-resolved. Carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field compared to simple alkanes. libretexts.org The chemical shifts can confirm the presence of the isopropyl, methyl, and pyrrolidinylmethyl moieties.
Predicted NMR Chemical Shifts for this compound
| Structural Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH(CH₃)₂ | ~2.5-3.0 (septet) | ~50-60 |
| Isopropyl -(CH₃)₂ | ~1.0-1.2 (doublet) | ~20-25 |
| N-CH₃ | ~2.2-2.5 (singlet) | ~40-45 |
| Pyrrolidine Ring Protons | ~1.5-3.5 (multiplets) | ~22-65 |
| Pyrrolidine-CH₂-N | ~2.3-2.8 (multiplets) | ~55-65 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.orgpressbooks.pub For this compound, this would lead to several key fragment ions. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. A key fragmentation pathway involves the cleavage of the pyrrolidine ring, often resulting in a stable pyrrolidinium (B1226570) cation. Another common fragmentation is the loss of an isopropyl group. The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, applies here. libretexts.orgpressbooks.pub
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a molecule. measurlabs.comlongdom.org This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₂₂N₂), HRMS would confirm this exact formula by measuring its mass to several decimal places, thereby ruling out other potential structures.
Expected Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₂₂N₂]⁺ (Molecular Ion) | Parent Molecule |
| 127 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl radical |
| 84 | [C₅H₁₀N]⁺ | Cleavage yielding the N-methylpyrrolidinylmethyl cation |
| 70 | [C₄H₈N]⁺ | Cleavage yielding the pyrrolidinium cation |
Chromatographic Purity and Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from any impurities or its corresponding enantiomer. mdpi.com Given the chiral nature of the compound, chiral HPLC is essential for determining enantiomeric purity.
The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP). rsc.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral amines. mdpi.com
The development of an efficient HPLC method involves optimizing several parameters, including the mobile phase composition, column temperature, and flow rate. researchgate.net For chiral amines, a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol modifier such as ethanol (B145695) or isopropanol (B130326) is common. A small amount of a basic additive, like diethylamine (B46881) or triethylamine, is often included to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.netgoogle.com
Exemplary Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H or similar polysaccharide-based CSP (e.g., cellulose carbamate) |
| Mobile Phase | n-Hexane:Ethanol (e.g., 98:2, v/v) with 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm (due to lack of a strong chromophore) or after derivatization |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound and for unambiguously assigning its absolute stereochemistry. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsional angles. Most importantly, it would confirm the (S)-configuration at the chiral center of the pyrrolidine ring. nih.gov
The determination of absolute configuration for a molecule composed only of light atoms (C, H, N) can be challenging. However, using a longer wavelength X-ray source, such as Cu Kα radiation, enhances the anomalous dispersion effects needed to confidently assign the correct enantiomer. nih.govnih.gov The quality of the assignment is often indicated by the Flack parameter, which should refine to a value close to zero for the correct absolute structure. soton.ac.uk
Typical Data Obtained from a Crystallographic Study
| Parameter | Description |
|---|---|
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ (a common chiral space group) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Flack Parameter | A value close to 0 confirms the assigned absolute configuration. |
| Bond Lengths/Angles | Precise measurements of the molecular geometry. |
Future Research Directions and Overcoming Challenges in Pyrrolidine Based Amine Compound Development
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
A deeper understanding of the molecular mechanisms by which pyrrolidine-based compounds exert their effects is paving the way for their application in new therapeutic areas. The versatility of the pyrrolidine (B122466) scaffold allows it to interact with a wide range of biological targets, and ongoing research continues to uncover new potential applications.
Initially recognized for their roles in central nervous system disorders and as antiviral agents, the therapeutic potential of pyrrolidine derivatives is expanding. mdpi.comnih.gov For instance, recent studies have highlighted their efficacy as anticancer, antidiabetic, and anti-inflammatory agents. nih.govfrontiersin.org The exploration of these compounds as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes or as modulators of nitric oxide synthase (nNOS) for neurological conditions demonstrates the breadth of their applicability. nih.govnih.gov
Future research will likely focus on elucidating the specific structure-activity relationships (SAR) that govern target selectivity. nih.gov Understanding how the substitution patterns and stereochemistry of the pyrrolidine ring influence binding to specific receptors or enzymes can guide the repurposing of existing compounds and the design of new ones for novel indications. researchgate.netnih.gov For example, mechanistic studies on how pyrrolidine iminosugars inhibit enzymes such as human β-glucocerebrosidase and α-galactosidase A could lead to new treatments for conditions like Fabry disease. nih.gov By systematically investigating the molecular interactions of these compounds, researchers can identify new opportunities to address unmet medical needs.
Table 1: Expanding Therapeutic Applications of Pyrrolidine Derivatives
| Therapeutic Area | Biological Target/Mechanism | Potential Indication |
|---|---|---|
| Oncology | Inhibition of myeloid cell leukemia-1 (Mcl-1) protein; Anti-apoptotic protein Bcl-2 inhibition. nih.gov | Various Cancers |
| Diabetes | Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) enzyme. nih.gov | Type 2 Diabetes |
| Infectious Diseases | Inhibition of hepatitis C virus enzyme serine protease NS3. mdpi.com | Hepatitis C |
| Neurological Disorders | Inhibition of neuronal nitric oxide synthase (nNOS). nih.gov | Neurodegenerative Diseases |
| Genetic Disorders | Inhibition of α-galactosidase A (α-Gal A) enzyme. nih.gov | Fabry Disease |
Design and Synthesis of Advanced Analogues with Enhanced Receptor Selectivity and Potency
A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. The design of advanced analogues of pyrrolidine-based amines is a key strategy to enhance receptor selectivity and potency. The three-dimensional nature of the pyrrolidine scaffold is particularly advantageous, as it allows for precise spatial arrangement of functional groups to optimize interactions with target proteins. researchgate.netnih.govnih.gov
Future design strategies will increasingly focus on creating analogues that exploit the stereochemical complexity of the pyrrolidine ring. researchgate.netnih.gov The orientation of substituents on the chiral carbons of the ring can dramatically alter the biological activity and selectivity of a compound. nih.govnih.gov Researchers are designing novel pyrrolidine scaffolds that constrain the conformation of flexible side chains, a technique that has proven successful in improving selectivity for targets such as the human β3 adrenergic receptor. nih.govresearchgate.net By locking the molecule into a more rigid, bioactive conformation, binding affinity for the target receptor can be increased while reducing interaction with other receptors.
Furthermore, the development of "fragment libraries" based on the pyrrolidine scaffold provides a powerful tool for hit-to-lead optimization. nih.gov These fragments, which represent different portions of a larger molecule, can be screened to identify key binding interactions. This information is then used to build more complex and potent molecules with improved selectivity. The synthesis of homochiral fragments with predefined stereochemistry is particularly important for exploring three-dimensional pharmacophore space effectively. nih.gov
Advancements in Synthetic Methodologies for Chiral Pyrrolidine Derivatives
The therapeutic efficacy of pyrrolidine-based compounds is often dependent on their specific stereochemistry. Therefore, a major focus of future research is the development of more efficient and versatile synthetic methods for producing enantiomerically pure chiral pyrrolidine derivatives. mdpi.commdpi.comnih.gov
Significant progress has been made in asymmetric synthesis, which allows for the selective production of a single enantiomer. mdpi.com Methodologies utilizing chiral starting materials, such as proline and 4-hydroxyproline, are well-established for introducing a pre-formed chiral pyrrolidine ring into a target molecule. mdpi.comrsc.org However, there is a growing emphasis on developing novel catalytic asymmetric methods that can construct the chiral pyrrolidine ring from achiral or racemic precursors.
Recent advancements include:
Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction, often catalyzed by metal complexes, allows for the construction of highly substituted chiral pyrrolidines from azomethine ylides and alkenes. nih.govresearchgate.net
Organocatalysis: The use of small organic molecules, particularly proline and its derivatives, as catalysts for asymmetric reactions has become a cornerstone of chiral synthesis. mdpi.comunibo.it Research is focused on designing new organocatalysts with improved efficiency and selectivity. unibo.it
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrrolidine structures in a single step from three or more starting materials. researchgate.net Developing stereoselective MCRs is a key goal for improving synthetic efficiency.
Radical-Radical Cross-Couplings: Recent developments in photoredox and nickel catalysis have enabled the enantioselective cross-coupling of radical intermediates, offering new pathways to construct complex chiral molecules. acs.org
These advanced synthetic strategies not only provide access to a wider diversity of chiral pyrrolidine derivatives but also contribute to more sustainable and cost-effective manufacturing processes. mdpi.com
Table 2: Modern Synthetic Approaches to Chiral Pyrrolidines
| Synthetic Method | Description | Key Advantages |
|---|---|---|
| Asymmetric Organocatalysis | Uses small chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective transformations. mdpi.comunibo.it | Metal-free, environmentally friendly, high enantioselectivity. |
| Metal-Catalyzed Cycloadditions | Employs metal catalysts (e.g., Ag(I), Cu(I)) for asymmetric 1,3-dipolar cycloadditions to form the pyrrolidine ring. nih.gov | High stereocontrol, access to diverse substitution patterns. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot reaction to build complex molecules. researchgate.net | High atom economy, operational simplicity, increased efficiency. |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as L-proline, as building blocks. mdpi.comrsc.org | Reliable source of chirality, well-established routes. |
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization
Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast datasets of known molecules and their biological activities. nih.govfrontiersin.org These models learn the underlying rules of chemical structure and bioactivity, enabling them to generate new molecules predicted to be active against a specific target. easpublisher.com For pyrrolidine-based compounds, AI can explore the vast chemical space of possible substitutions and stereoisomers to identify candidates with optimal potency and selectivity. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound can be synthesized via functionalization of pyrrolidine precursors using organometallic reagents (e.g., Grignard or organozinc compounds) under inert atmospheres. Key steps include:
- Cyclization : Formation of the pyrrolidine ring via reductive amination or nucleophilic substitution .
- Chiral Resolution : Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) to ensure (S)-configuration .
- Purification : Chromatographic techniques (HPLC with chiral columns) to achieve >98% enantiomeric excess.
- Critical Parameters : Temperature control (<0°C for exothermic steps), solvent polarity (DMF or THF for solubility), and catalyst loading (5–10 mol%) .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Solubility : Determine via shake-flask method in buffers (pH 1–10) and logP calculations using HPLC retention times .
- Melting Point : Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min .
- Stereochemical Confirmation : X-ray crystallography or circular dichroism (CD) spectroscopy .
- Structural Validation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for amine proton assignments .
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in reported biological activities of pyrrolidine derivatives like this compound?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger software to correlate structural descriptors (e.g., SMR, LogP) with bioactivity data. For example, lipophilicity (LogP >2) often enhances blood-brain barrier penetration but may reduce aqueous solubility .
- Target Validation : Perform competitive binding assays (e.g., radioligand displacement) against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT3) to clarify mechanism .
- Data Triangulation : Cross-reference in vitro results (e.g., IC50 values) with molecular docking simulations (AutoDock Vina) to identify false positives/negatives .
Q. How does stereochemistry influence the compound’s interaction with biological targets, and what methods validate enantiomer-specific effects?
- Methodological Answer :
- Enantiomer Separation : Use chiral stationary phases in HPLC (e.g., Chiralpak AD-H) to isolate (S)- and (R)-forms .
- In Vitro Assays : Compare binding affinities of enantiomers using surface plasmon resonance (SPR) or fluorescence polarization .
- In Vivo Pharmacokinetics : Administer enantiomers separately in rodent models to assess differences in bioavailability and metabolite profiles .
Q. What experimental design principles minimize variability in pharmacological studies involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2^k factorial) to optimize dose-response variables (e.g., concentration, exposure time) while controlling for batch-to-batch synthesis variability .
- Positive/Negative Controls : Include reference compounds (e.g., known dopamine agonists) to validate assay conditions .
- Blinding Protocols : Double-blind sample labeling to reduce observer bias in activity scoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor affinity values for this compound?
- Methodological Answer :
- Source Verification : Confirm assay conditions (e.g., buffer pH, temperature) match original studies. For example, dopamine receptor binding is pH-sensitive (optimal pH 7.4) .
- Structural Re-analysis : Re-examine NMR data for impurities (e.g., diastereomers) that may skew results .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers and calculate weighted mean IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
